molecular formula C36H48N4O10S B609742 Omadacycline tosylate

Omadacycline tosylate

Cat. No.: B609742
M. Wt: 728.9 g/mol
InChI Key: CSLDSXNLUZXVTF-XGLFQKEBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omadacycline tosylate involves the chemical modification of the tetracycline scaffold. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Route 2: Aminomethylation of Minocycline (PMC6630996)

  • Step 1 : Amidomethylation of minocycline at C-9 using phthalimide.

  • Step 2 : Deprotection with methylamine to yield 9-aminomethylminocycline.

  • Step 3 : Tosylation to produce omadacycline tosylate .

Reaction Optimization and Solvent Systems

Critical solvent systems and purification steps from the patent route:

Crystallization and Purification

  • Crude M3 Purification :

    • Solvents : Dichloromethane-acetone (0.5–1.5:1 v/v).

    • Process : Dissolve crude M3 in dichloromethane, cool to 10–15°C, add acetone, and seed with M3 crystals. Yield: >95% purity after vacuum drying .

StepConditions
DissolutionDichloromethane, 5–20°C
PrecipitationAcetone added dropwise, 10–15°C
Crystallization Time2.5–3.5 hours
Drying35–40°C under vacuum

Mechanism of Isomer Control

The addition of CuCl₂ during hydrogenation (Route 1) reduces β-isomer formation by:

  • Complexation : Cu²⁺ binds to nitrogen atoms in omadacycline, stabilizing the α-configuration.

  • Steric Hindrance : The copper complex prevents conformational shifts to the β-isomer .

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (CuCl₂-Mediated)Route 2 (Aminomethylation)
Key CatalystPd/C + CuCl₂None (direct functionalization)
Isomer ControlHigh (β-isomer <5%)Moderate (requires later purification)
Yield85–90%70–75%
ScalabilityIndustrial-friendlyLimited by purification steps

Stability and Degradation Reactions

This compound is susceptible to:

  • Hydrolysis : Degrades in acidic or alkaline conditions, forming minocycline derivatives.

  • Oxidation : Vulnerable to peroxides, requiring inert atmosphere storage .

Scientific Research Applications

Chemical and Pharmacological Properties

  • Chemical Structure : Omadacycline tosylate is characterized by unique modifications at positions C7 and C9, enhancing its efficacy against tetracycline-resistant bacteria.
  • Mechanism of Action : It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to traditional tetracyclines but with improved efficacy against resistant strains.

Clinical Applications

This compound has been investigated for various clinical applications beyond its initial indications. Here are some notable applications:

  • Community-Acquired Bacterial Pneumonia (CABP) :
    • Approved by the FDA for treating CABP, omadacycline has shown significant efficacy against common pathogens, including Streptococcus pneumoniae and atypical bacteria such as Legionella pneumophila .
  • Acute Bacterial Skin and Skin Structure Infections (ABSSSI) :
    • Demonstrated effectiveness in treating ABSSSI, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Complicated Infections :
    • Under development for complicated urinary tract infections (cUTI), diabetic foot infections, and osteomyelitis, with ongoing clinical trials supporting its potential .
  • Legionella Pneumonia :
    • A case study reported successful treatment of a patient with Legionella pneumonia who failed initial therapy with standard antibiotics. The patient responded well to omadacycline after switching from ineffective treatments .
  • Real-World Effectiveness :
    • A real-world study indicated a clinical success rate of 71% and a bacterial clearance rate of 61.9%, highlighting its safety and tolerability in diverse patient populations .

Comparative Efficacy

Omadacycline has been compared with other antibiotics in various studies. Its unique properties allow it to evade common resistance mechanisms seen in traditional tetracyclines:

AntibioticMIC (Minimum Inhibitory Concentration)Efficacy Against Resistant Strains
Omadacycline<0.06 µg/ml for S. pneumoniaeEffective against efflux and ribosomal resistance mechanisms
DoxycyclineHigher MIC values compared to omadacyclineLess effective against resistant strains
TigecyclineComparable but with higher resistance ratesEffective but limited by toxicity

Case Studies

  • Legionella Pneumonia Case :
    • A critically ill patient was switched to omadacycline after failing treatment with meropenem and moxifloxacin. Following the switch, significant clinical improvement was observed within days, with resolution of fever and improved inflammatory markers .
  • Diverse Infection Treatment :
    • Another study showcased omadacycline's role in treating various infections in China, achieving favorable outcomes even in patients with complex medical histories .

Biological Activity

Omadacycline tosylate is a novel aminomethylcycline antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant bacterial strains. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and immunomodulatory properties, supported by clinical studies and data tables.

Omadacycline functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into nascent peptide chains. This mechanism is similar to that of tetracyclines but with enhanced potency against certain resistant organisms due to its unique chemical structure.

Spectrum of Activity

Omadacycline exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. Key findings include:

  • Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.
  • Gram-negative Bacteria : Shows activity against Haemophilus influenzae, Klebsiella pneumoniae, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 16 µg/mL depending on the species .

Table 1: MIC Values for Omadacycline Against Various Pathogens

PathogenMIC (µg/mL) Range
Staphylococcus aureus 0.25 - 1
Streptococcus pneumoniae 0.12 - 0.5
Klebsiella pneumoniae 0.5 - 2
Escherichia coli 1 - 8
Haemophilus influenzae 0.5 - 4

Immunomodulatory Properties

Recent studies have highlighted omadacycline's immunomodulatory effects. In vitro investigations demonstrated that it can suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytes . This property suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as acute respiratory distress syndrome (ARDS) and chronic inflammatory diseases like asthma and COPD.

Clinical Efficacy

Omadacycline has been evaluated in several clinical trials for its efficacy in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).

Table 2: Summary of Clinical Trials Involving Omadacycline

Study NameIndicationPhaseResults Summary
OPTICCABPIIINon-inferiority to moxifloxacin; safe
OASIS-1ABSSSIIIIEfficacious; comparable to linezolid
OASIS-2ABSSSIIIIOral formulation effective; well-tolerated

In these studies, omadacycline demonstrated comparable efficacy to existing treatments while maintaining a favorable safety profile. The most common adverse events reported were nausea and diarrhea, which were similar to those observed with other antibiotics .

Case Studies

Several case studies have documented the successful use of omadacycline in treating complex infections, particularly in patients with limited treatment options due to antibiotic resistance:

  • Case Study A : A patient with MRSA skin infection unresponsive to standard therapies showed significant improvement after treatment with omadacycline.
  • Case Study B : In a patient with complicated pneumonia caused by resistant strains, omadacycline led to rapid clinical recovery and resolution of symptoms.

These cases underscore omadacycline's potential as a valuable therapeutic option in challenging clinical scenarios.

Q & A

Basic Research Questions

Q. What is the mechanism of action of omadacycline tosylate, and how does it differ from earlier tetracyclines?

this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to tetracyclines. However, its aminomethyl modification enhances activity against tetracycline-resistant pathogens by evading ribosomal protection and efflux pump mechanisms . For example, it maintains low MIC₉₀ values (0.25–2.0 μg/mL) against MRSA and VRE, unlike older tetracyclines . Researchers should validate resistance mechanisms using broth microdilution assays (CLSI guidelines) and genomic analysis of efflux pump expression .

Q. How is the chemical structure of this compound characterized, and what analytical methods ensure its purity?

The structure includes a tetracycline core modified with a dimethylaminomethyl group at position 9 and a tosylate counterion. Key characterization methods include:

  • 1H NMR (400 MHz in d6-DMSO) to confirm hydration states (e.g., ~1.5 H₂O molecules per omadacycline molecule) and absence of residual solvents .
  • X-ray powder diffraction to identify polymorphs, such as the stable tosylate polymorph used in phase 3 formulations .
  • HPLC-MS for purity assessment (>98%) and quantification of degradation products .

Q. What pathogens are targeted by this compound in preclinical models?

In murine systemic infection models, omadacycline demonstrated efficacy against Streptococcus pneumoniae (ED₅₀: 0.30 mg/kg), E. coli (ED₅₀: 3.39 mg/kg), and S. aureus (ED₅₀: 0.73 mg/kg) via single IV doses . Researchers should use standardized CLSI MIC assays and compare results with in vivo ED₅₀ values to assess translational relevance .

Advanced Research Questions

Q. How do formulation changes (e.g., tosylate salt vs. free base) impact omadacycline’s pharmacokinetics and bioavailability?

The tosylate salt formulation (developed for phase 3 trials) improves oral bioavailability (34.5%) compared to earlier formulations due to enhanced solubility and stability. Key methodologies include:

  • Comparative PK studies in healthy subjects: IV vs. oral administration under fed/fasted conditions to calculate absolute bioavailability .
  • Dissolution testing to optimize tablet excipients and compression for prolonged absorption .
  • Population PK modeling to link ELF (epithelial lining fluid) penetration ratios (2.06 for unbound drug) with clinical efficacy in pulmonary infections .

Q. How can researchers resolve contradictions between in vitro MIC data and in vivo efficacy outcomes?

Discrepancies may arise due to protein binding or tissue penetration variability. For example:

  • Omadacycline’s serum protein binding (~21%) increases free drug availability in tissues vs. highly bound agents like tigecycline (~80%) .
  • Use hollow fiber infection models (HFS-MAC) to simulate human pharmacokinetics in Mycobacterium avium infections and correlate drug exposure (AUC/MIC) with bacterial kill rates .
  • Validate models with LC-MS/MS to measure unbound drug concentrations in target tissues (e.g., lung ELF) .

Q. What experimental strategies address omadacycline’s stability challenges in preclinical studies?

  • Stability-indicating assays : Monitor degradation under stress conditions (e.g., pH, temperature) using HPLC with photodiode array detection .
  • Lyophilization protocols : For IV formulations, ensure reconstituted solutions retain potency by testing sterility and particulate matter .
  • NMR spectroscopy : Detect hydrate formation (e.g., 1.5 H₂O per molecule) and exclude residual tosylate counterions during batch analysis .

Q. How does omadacycline’s pharmacokinetic profile influence dosing regimens for multidrug-resistant infections?

  • Dose optimization : Use Monte Carlo simulations to achieve ≥90% probability of target attainment (PTA) for AUC/MIC ratios against pathogens with elevated MICs .
  • Renal/hepatic adjustments : Although primarily hepatobiliary-excreted, assess dialysis clearance (8.9% recovery in dialysate) for patients with renal impairment .
  • Combination therapy : Screen for synergistic effects with β-lactams or aminoglycosides using checkerboard assays and time-kill curves .

Q. Methodological Considerations for Contradictory Data

  • Cross-validate assays : Compare MIC results from broth microdilution (CLSI) with agar dilution or Etest® to rule out methodological bias .
  • Control for hydration states : Use dynamic vapor sorption (DVS) to characterize hydrate stability, as water content affects solubility and crystallinity .
  • Leverage patent literature : Review polymorph claims (e.g., US Patent 8,383,610 B2) to ensure consistency in salt forms used across studies .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLDSXNLUZXVTF-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027686
Record name Omadacycline tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075240-43-5
Record name Omadacycline tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omadacycline tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMADACYCLINE TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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